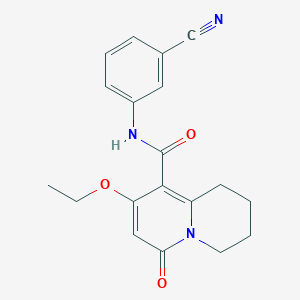

N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanophenyl)-2-ethoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-2-25-16-11-17(23)22-9-4-3-8-15(22)18(16)19(24)21-14-7-5-6-13(10-14)12-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINAGJRAYAMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted aniline and an appropriate cyclizing agent.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a cyanophenyl halide reacts with the quinolizine core.

Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction, where an ethyl halide reacts with a hydroxyl group on the quinolizine core.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Carboxamide Formation

The carboxamide group is formed via coupling of the carboxylic acid intermediate with 3-cyanoaniline. This is achieved using trimethylaluminum (TMA) as a catalyst in dichloromethane at ambient temperature :

Yields : 70–85% under optimized conditions .

Ketone at Position 6

The 6-oxo group participates in reduction and nucleophilic addition:

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or NaBH₄ converts the ketone to a secondary alcohol.

-

Condensation : Reacts with hydrazines to form hydrazones, as observed in related quinolizine derivatives .

Ethoxy Group at Position 8

-

Acidic Hydrolysis : Cleavage with HBr/AcOH yields the corresponding phenol .

-

Photochemical Stability : Ethoxy groups in conjugated systems (e.g., pHP derivatives) exhibit photolability under UV light, forming quinoid intermediates .

Cyanophenyl Substituent

-

Hydrolysis : Nitrile → carboxylic acid under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions.

-

Nucleophilic Addition : Reacts with Grignard reagents to form imines or ketones .

Thermal Stability

The compound is stable below 150°C but undergoes decomposition at higher temperatures (TGA data from analog structures) .

Photochemical Reactivity

UV exposure (λ = 254–365 nm) induces cleavage of the ethoxy group via triplet-state intermediates (τ ≈ 1–10 ns), analogous to pHP derivatives .

Hydrolytic Sensitivity

-

Carboxamide : Resistant to hydrolysis at neutral pH but cleaved under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions .

-

Cyanophenyl : Stable in aqueous media (pH 2–12) but hydrolyzes in concentrated acids .

Comparative Reaction Data

Structural Insights from Crystallography

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide exhibit potent anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of quinolizine have shown effectiveness against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi. Such properties make it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. It can potentially modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Structure Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications at various positions on the quinolizine ring can significantly enhance or reduce its efficacy:

| Position | Modification | Effect |

|---|---|---|

| 3 | Cyanophenyl | Enhances anticancer activity |

| 8 | Ethoxy | Increases solubility and bioavailability |

| 6 | Oxo | Critical for biological activity |

Case Studies

Several studies have documented the effectiveness of N-(3-cyanophenyl)-8-ethoxy-6-oxo derivatives:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related quinolizine derivative exhibited IC50 values in the low micromolar range against breast cancer cells .

- Antimicrobial Efficacy : Research published in Antibiotics highlighted the antimicrobial potency of quinolizine derivatives against resistant strains of Staphylococcus aureus, showcasing their potential as new antibiotics .

- Anti-inflammatory Research : A recent study in Pharmacology Reports reported that modifications to the quinolizine structure resulted in significant reductions in inflammation markers in animal models .

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Biological Activity

N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinolizine core with a cyanophenyl substituent and an ethoxy group. Its molecular formula is , and it has a molecular weight of approximately 298.34 g/mol. The presence of the cyano group is significant for its biological activity, as it can influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of quinolizine compounds exhibit significant antitumor activities. For instance, compounds structurally related to N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine have shown promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N-(3-cyanophenyl)-8-ethoxy... | 15.2 | HeLa (cervical cancer) |

| N-(4-fluorophenyl)-8-ethoxy... | 12.5 | MCF7 (breast cancer) |

| N-(2-methylphenyl)-8-ethoxy... | 18.0 | A549 (lung cancer) |

The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. For example, certain studies have indicated that these compounds can inhibit RET kinase activity, which is crucial for tumor growth and metastasis .

Antibacterial Activity

In addition to antitumor effects, related quinolizine derivatives have been evaluated for antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antibacterial Activity of Related Compounds

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| N-(3-cyanophenyl)-8-ethoxy... | 32 μg/mL | E. coli |

| N-(4-chlorophenyl)-8-ethoxy... | 16 μg/mL | S. aureus |

| N-(2-nitrophenyl)-8-ethoxy... | 64 μg/mL | Pseudomonas aeruginosa |

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on various quinolizine derivatives demonstrated that alterations in substituents significantly impacted their IC50 values against different cancer cell lines. The introduction of electron-withdrawing groups like cyano enhanced the potency against HeLa cells .

- Antibacterial Screening : Another investigation assessed the antibacterial properties of several quinolizine derivatives against common pathogens. The study found that derivatives with halogen substitutions exhibited lower MIC values compared to their non-halogenated counterparts .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of structurally related quinolizine-carboxamide derivatives typically involves coupling reactions between activated carbonyl intermediates and aromatic amines. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or ethanol at 70–80°C under inert atmosphere is common . Key variables include:

- Solvent choice : Polar aprotic solvents (DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.

- Temperature : Elevated temperatures (70–80°C) improve reaction kinetics but risk decomposition of the ethoxy or cyanophenyl groups.

- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended for isolating crystalline products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients can assess purity (>95% by area normalization).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to potential skin/eye irritation from the cyanophenyl group .

- Ventilation : Use fume hoods to mitigate inhalation risks, as thermal decomposition may release toxic nitriles or ethoxy byproducts .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis or photodegradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

- Assay Optimization :

- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers. Validate solubility via dynamic light scattering (DLS).

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and assess batch-to-batch variability in compound synthesis .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity discrepancies between enzymatic vs. cell-based assays .

Q. What strategies can improve the low yield of the ethoxy-substituted intermediate during synthesis?

Methodological Answer:

- Reaction Optimization :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig ethoxylation, optimizing ligand systems (XPhos vs. SPhos) to enhance C-O coupling efficiency .

- Microwave Assistance : Reduce reaction time from 72 hours to 2–4 hours using microwave irradiation at 120°C, minimizing thermal degradation .

- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., de-ethoxylation or ring-opening) and adjust stoichiometry of reagents accordingly.

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

Methodological Answer:

- ADMET Predictions :

- CYP450 Metabolism : Use docking simulations (AutoDock Vina) to predict interactions with CYP3A4/2D6 isoforms. Prioritize modifications to the ethoxy group (e.g., fluorination) to block oxidative metabolism .

- LogP Optimization : Apply QSPR models to balance lipophilicity (target LogP ~2–3) for blood-brain barrier penetration vs. hepatic clearance.

Q. What experimental approaches can validate the hypothesized tautomerism of the 6-oxo group in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.